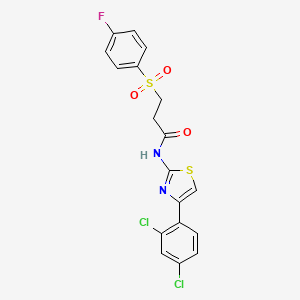

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a pyrimidine ring, which is a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The compound also contains a nitrobenzyl group and an ethoxybenzamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrimidine ring, followed by the introduction of the various substituents. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Attached to this ring are several other groups, including an amino group, a nitrobenzyl group, and an ethoxybenzamide group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of pyrimidine derivatives can include a high degree of aromaticity and the ability to participate in hydrogen bonding .Applications De Recherche Scientifique

Bioactivation and Cytotoxicity

The compound undergoes bioactivation, a process where a non-toxic compound is metabolized into an active or more toxic form. For instance, the bioactivation of CB 1954, which shares a similar nitroaromatic structure, results in the formation of a cytotoxic agent capable of inducing DNA interstrand crosslinking, highlighting its potential for selective cytotoxicity against targeted cells. This mechanism is facilitated by enzymes such as DT diaphorase, which catalyze the reduction of nitro groups to hydroxylamines, thereby activating the compound's cytotoxic properties (Knox et al., 1991).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

In the context of GDEPT, compounds similar to "N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide" can be utilized as prodrugs. These prodrugs are designed to be activated by specific enzymes, such as nitroreductase from Escherichia coli, which are expressed in genetically modified cells. This selective activation allows for targeted cytotoxicity towards cancer cells while sparing healthy tissue. For example, nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) have been evaluated for their potential as GDEPT prodrugs, demonstrating improvements in potency and bystander effects compared to the parent compound (Friedlos et al., 1997).

Mécanisme D'action

The mechanism of action of this compound is not clear from the name alone. It would depend on the specific biological target of the compound. Many pyrimidine derivatives are known to have a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide involves the condensation of 4-ethoxybenzoic acid with 4-nitrobenzaldehyde to form 4-ethoxy-3-nitrobenzylidene-4-oxobutanoic acid. This intermediate is then reacted with thiourea to form 4-ethoxy-3-nitrobenzylidene-4-thiouracil, which is subsequently reduced with sodium dithionite to form 4-ethoxy-3-nitrobenzylidene-4-thiosemicarbazide. The resulting compound is then reacted with ethyl acetoacetate to form N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide.", "Starting Materials": [ "4-ethoxybenzoic acid", "4-nitrobenzaldehyde", "thiourea", "sodium dithionite", "ethyl acetoacetate" ], "Reaction": [ "Condensation of 4-ethoxybenzoic acid with 4-nitrobenzaldehyde to form 4-ethoxy-3-nitrobenzylidene-4-oxobutanoic acid", "Reaction of 4-ethoxy-3-nitrobenzylidene-4-oxobutanoic acid with thiourea to form 4-ethoxy-3-nitrobenzylidene-4-thiouracil", "Reduction of 4-ethoxy-3-nitrobenzylidene-4-thiouracil with sodium dithionite to form 4-ethoxy-3-nitrobenzylidene-4-thiosemicarbazide", "Reaction of 4-ethoxy-3-nitrobenzylidene-4-thiosemicarbazide with ethyl acetoacetate to form N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide" ] } | |

Numéro CAS |

888419-82-7 |

Formule moléculaire |

C20H19N5O5S |

Poids moléculaire |

441.46 |

Nom IUPAC |

N-[4-amino-2-[(3-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide |

InChI |

InChI=1S/C20H19N5O5S/c1-2-30-15-8-6-13(7-9-15)18(26)22-16-17(21)23-20(24-19(16)27)31-11-12-4-3-5-14(10-12)25(28)29/h3-10H,2,11H2,1H3,(H,22,26)(H3,21,23,24,27) |

Clé InChI |

MZYXEOZLBFZINJ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=CC=C3)[N+](=O)[O-])N |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(4-bromo-2-fluorophenyl)-7-ethylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2673604.png)

![N-(3-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2673605.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2673610.png)

![1-benzyl-3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2673611.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2673612.png)

![N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2673618.png)